molecular formula C8H10N4O4 B12900987 2-(1-(5-Nitrofuran-2-yl)propylidene)hydrazinecarboxamide CAS No. 35889-34-0

2-(1-(5-Nitrofuran-2-yl)propylidene)hydrazinecarboxamide

Cat. No.: B12900987
CAS No.: 35889-34-0
M. Wt: 226.19 g/mol
InChI Key: KCNXUNHPXWVPJP-YHYXMXQVSA-N
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Description

2-(1-(5-Nitrofuran-2-yl)propylidene)hydrazinecarboxamide is a heterocyclic compound characterized by the presence of a furan ring substituted with a nitro group and a hydrazinecarboxamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly its antibacterial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(5-Nitrofuran-2-yl)propylidene)hydrazinecarboxamide typically involves the condensation of 5-nitrofurfural with hydrazinecarboxamide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(1-(5-Nitrofuran-2-yl)propylidene)hydrazinecarboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the furan ring .

Scientific Research Applications

2-(1-(5-Nitrofuran-2-yl)propylidene)hydrazinecarboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(1-(5-Nitrofuran-2-yl)propylidene)hydrazinecarboxamide involves its interaction with bacterial enzymes. The nitro group is reduced by bacterial nitroreductases to form reactive intermediates that can damage bacterial DNA, proteins, and other cellular components. This leads to the inhibition of bacterial growth and ultimately cell death .

Comparison with Similar Compounds

Similar Compounds

    Nitrofurantoin: Another nitrofuran derivative with similar antibacterial properties.

    Furazolidone: A nitrofuran compound used as an antimicrobial agent.

    Nitrofurazone: Used as a topical antibacterial agent.

Uniqueness

2-(1-(5-Nitrofuran-2-yl)propylidene)hydrazinecarboxamide is unique due to its specific structural features, such as the presence of the hydrazinecarboxamide moiety, which may confer distinct biological activities compared to other nitrofuran derivatives .

Properties

CAS No.

35889-34-0

Molecular Formula

C8H10N4O4

Molecular Weight

226.19 g/mol

IUPAC Name

[(Z)-1-(5-nitrofuran-2-yl)propylideneamino]urea

InChI

InChI=1S/C8H10N4O4/c1-2-5(10-11-8(9)13)6-3-4-7(16-6)12(14)15/h3-4H,2H2,1H3,(H3,9,11,13)/b10-5-

InChI Key

KCNXUNHPXWVPJP-YHYXMXQVSA-N

Isomeric SMILES

CC/C(=N/NC(=O)N)/C1=CC=C(O1)[N+](=O)[O-]

Canonical SMILES

CCC(=NNC(=O)N)C1=CC=C(O1)[N+](=O)[O-]

Origin of Product

United States

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